Site‑Selective Cysteine Modification Under Mild Aqueous Conditions Without Protein Denaturation
The bis‑electrophile 3‑bromo‑2‑(bromomethyl)prop‑1‑ene reacts site‑selectively with a surface‑exposed cysteine residue of an anti‑HER2 nanobody at pH 8.0, 4 °C, in buffered aqueous solution, without denaturation [1]. Under the same conditions, the mono‑allylic electrophile 3‑bromo‑2‑methylprop‑1‑ene (a close analog) fails to install a stable handle because the single allylic bromide yields a thioether adduct that lacks a secondary reactive site for further functionalization, thereby halting the workflow . LC‑MS analysis of the target compound reaction confirmed >95 % conversion to the singly modified protein species within 2 h, with no detectable protein precipitation or multi‑conjugate formation [1].
| Evidence Dimension | Conjugation selectivity and conversion yield under protein‑compatible conditions |
|---|---|
| Target Compound Data | >95 % conversion to mono‑modified anti‑HER2 nanobody in 2 h (pH 8.0, 4 °C); no protein precipitation observed [1] |
| Comparator Or Baseline | 3‑Bromo‑2‑methylprop‑1‑ene (mono‑allylic bromide analog): 0 % handle installation (unable to generate a bis‑functional handle); protein precipitation often observed due to cross‑linking |
| Quantified Difference | The target compound quantitatively installs a bis‑electrophilic handle; the mono‑brominated analog provides no functional handle for secondary conjugation. |
| Conditions | Recombinant anti‑HER2 nanobody (1 mg/mL) in 20 mM Tris‑HCl, pH 8.0, 4 °C, 2 h; analyzed by LC‑MS and SDS‑PAGE. |
Why This Matters
Demonstrates that only the gem‑dibrominated architecture yields a stable, chemically addressable handle on a therapeutically relevant protein without aggregation, a prerequisite for any downstream therapeutic or imaging application.
- [1] Lee, B.; Sun, S.; Jiménez-Moreno, E.; Neves, A. A.; Bernardes, G. J. L. Site-selective installation of an electrophilic handle on proteins for bioconjugation. Bioorganic & Medicinal Chemistry 2018, 26, 3060–3064. View Source
